methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate
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Overview
Description
Methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate is an organic compound with a complex structure that includes both ester and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate typically involves a multi-step process. One common method starts with the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid . This forms methyl benzoate, which is then subjected to further reactions to introduce the hydroxyimino and phenoxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
Methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the ester and phenoxy groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(hydroxyimino)methyl]benzoate: Similar structure but lacks the phenoxy group.
Methyl benzoate: Lacks both the hydroxyimino and phenoxy groups.
Phenoxyacetic acid derivatives: Similar phenoxy group but different overall structure.
Uniqueness
Methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[2-[(E)-hydroxyiminomethyl]phenoxy]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(18)13-8-6-12(7-9-13)11-21-15-5-3-2-4-14(15)10-17-19/h2-10,19H,11H2,1H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNRJAZBANWNAV-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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